Cas no 2153283-20-4 (2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid)

2-(3-{(Benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid is a specialized chiral building block used in organic synthesis, particularly in the preparation of peptidomimetics and bioactive compounds. Its structure features a protected amine group (Cbz) and a carboxyl functional group, enabling selective derivatization for complex molecular architectures. The 4,4-dimethyloxolane moiety enhances steric control, improving stereoselectivity in synthetic applications. This compound is valued for its stability under standard reaction conditions and compatibility with a range of coupling reagents, making it suitable for peptide and heterocycle synthesis. Its well-defined stereochemistry also supports the development of enantiomerically pure intermediates for pharmaceutical research.
2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid structure
2153283-20-4 structure
Product Name:2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid
CAS No:2153283-20-4
MF:C16H21NO5
MW:307.341645002365
CID:5824576
PubChem ID:165506698
Update Time:2025-05-19

2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid
    • EN300-1284961
    • 2153283-20-4
    • 2-(3-{[(benzyloxy)carbonyl]amino}-4,4-dimethyloxolan-3-yl)acetic acid
    • Inchi: 1S/C16H21NO5/c1-15(2)10-21-11-16(15,8-13(18)19)17-14(20)22-9-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19)
    • InChI Key: ZJCICAPBOVXCDH-UHFFFAOYSA-N
    • SMILES: O1CC(CC(=O)O)(C(C)(C)C1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 307.14197277g/mol
  • Monoisotopic Mass: 307.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 84.9Ų

2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid Pricemore >>

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Additional information on 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid

Introduction to 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid (CAS No. 2153283-20-4)

2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid, identified by its CAS number 2153283-20-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a cyclic ether moiety linked to an amino acid derivative. The presence of a benzyloxy carbonyl group and a dimethyl oxolane ring imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in drug development.

The structural complexity of 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid arises from its combination of functional groups that are highly relevant in medicinal chemistry. The benzyloxy carbonyl (Boc) group is commonly employed as an amino protecting group in peptide synthesis, ensuring stability during chemical modifications. Meanwhile, the dimethyl oxolane ring introduces rigidity and steric hindrance, which can be exploited to fine-tune the pharmacokinetic properties of derived compounds. This dual functionality makes the compound particularly useful in the design of peptidomimetics and other therapeutic agents where both protection and structural control are essential.

In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the biological activity of peptides but with improved stability and bioavailability. The structural motif present in 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid aligns well with this trend. For instance, researchers have leveraged similar scaffolds to develop inhibitors targeting enzyme active sites or to create ligands for receptor binding. The dimethyl oxolane ring, in particular, has been shown to enhance metabolic stability while maintaining biological efficacy, a critical factor in drug design.

One notable application of this compound is in the synthesis of protease inhibitors, which are pivotal in treating various diseases, including cancer and viral infections. The benzyloxy carbonylamino group provides a site for further derivatization, allowing chemists to introduce additional functional moieties that can modulate enzyme specificity or improve pharmacological properties. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against certain proteases by leveraging the steric and electronic characteristics of its core structure.

The pharmaceutical industry has also explored the use of 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid as a building block for non-peptide drugs. By modifying the substituents attached to the dimethyl oxolane ring or introducing additional functional groups, researchers can generate libraries of compounds with tailored biological activities. This approach has been particularly successful in the development of kinase inhibitors, where precise control over molecular geometry is crucial for binding affinity and selectivity.

From a synthetic chemistry perspective, 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid serves as an excellent precursor for constructing more complex molecules through various organic transformations. The presence of both an amino group (protected as a Boc derivative) and a carboxylic acid group allows for multiple synthetic pathways, including amide bond formation, esterification, and cyclization reactions. These transformations are fundamental in constructing peptide mimetics and other biologically active scaffolds.

The compound's utility extends beyond academic research into industrial applications as well. Pharmaceutical companies often rely on such intermediates to streamline their drug discovery pipelines. By using well-characterized building blocks like 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid, chemists can reduce time-to-market by minimizing synthetic challenges and optimizing reaction conditions. This efficiency is particularly important in industries where rapid development cycles are essential for competitive advantage.

In conclusion,2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid (CAS No. 2153283-20-4) represents a versatile and valuable compound in modern pharmaceutical chemistry. Its unique structural features make it an indispensable tool for synthesizing peptidomimetics, protease inhibitors, and other therapeutic agents. As research continues to uncover new applications for this molecule and its derivatives,its importance is likely to grow further, driving innovation in drug design and development.

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